molecular formula C9H7F4NO B8610556 3-Fluoro-N-trifluoroacetylbenzylamine

3-Fluoro-N-trifluoroacetylbenzylamine

Cat. No.: B8610556
M. Wt: 221.15 g/mol
InChI Key: QWGQXFDNQKQYGP-UHFFFAOYSA-N
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Description

3-Fluoro-N-trifluoroacetylbenzylamine is a fluorinated benzylamine derivative featuring a trifluoroacetyl group (-COCF₃) attached to the nitrogen atom of a benzylamine scaffold. The benzyl ring is substituted with a fluorine atom at the meta (3rd) position.

Properties

Molecular Formula

C9H7F4NO

Molecular Weight

221.15 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(3-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C9H7F4NO/c10-7-3-1-2-6(4-7)5-14-8(15)9(11,12)13/h1-4H,5H2,(H,14,15)

InChI Key

QWGQXFDNQKQYGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC(=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Electronic Properties

The trifluoroacetyl group is a strong electron-withdrawing substituent, significantly altering the electronic environment of the benzylamine core. This contrasts with compounds like 3-Fluoro-4-methylbenzylamine (), where a methyl group introduces electron-donating effects. The fluorine atom at the 3-position further polarizes the aromatic ring, enhancing electrophilic substitution resistance compared to non-fluorinated analogs like N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide (a pesticide from ).

Table 1: Substituent Comparison
Compound Substituents on Benzyl Ring Functional Group on Amine Molecular Formula Molecular Weight (g/mol)
3-Fluoro-N-trifluoroacetylbenzylamine* 3-Fluoro Trifluoroacetyl (-COCF₃) C₉H₇F₄NO 227.16†
3-Fluoro-4-methylbenzylamine () 3-Fluoro, 4-Methyl -NH₂ C₈H₁₀FN 139.17
3-Fluoro-5-(Trifluoromethyl)Benzylamine () 3-Fluoro, 5-Trifluoromethyl -NH₂ C₈H₇F₄N 193.14
3-(Trifluoromethyl)benzenamine () 3-Trifluoromethyl -NH₂ C₇H₆F₃N 161.12

*Hypothetical structure inferred from nomenclature; †Calculated based on standard atomic weights.

Physicochemical Properties

  • Boiling Points and Stability : The trifluoroacetyl group likely increases thermal stability compared to simple benzylamines. For example, 3-(trifluoromethyl)benzenamine () has a boiling point of 187°C, while methyl-substituted benzylamines (e.g., 3-Fluoro-4-methylbenzylamine ) are typically volatile liquids. The trifluoroacetyl derivative may exhibit higher boiling points due to increased molecular weight and polarity.
  • This contrasts with polar amides like N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide (), where the benzothiazole moiety introduces rigidity and reduced solubility .

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